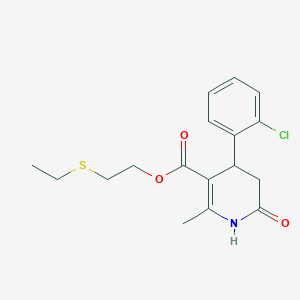

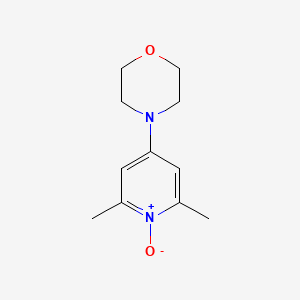

N-(2-cyano-4,5-diethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation and reduction reactions. For example, Jin Ning-ren (2012) described the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide from 2,4-diethoxy-5-nitroaniline through acylation and reduction, highlighting the importance of experimental conditions such as material ratios, reaction temperatures, and times for achieving high yield and purity (Jin Ning-ren, 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. S. Demir et al. (2015) used X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze the structure of a similar benzamide molecule, demonstrating the alignment between experimental and theoretical geometrical parameters and providing insights into the electronic properties (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, leading to a wide range of properties. For instance, the study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives by E. A. Younes et al. (2020) explored their synthesis through direct acylation reactions and their application in colorimetric sensing of fluoride anions, showcasing their potential in chemical sensing applications (E. A. Younes et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the application and handling of chemical compounds. The detailed analysis of a similar compound by Kranjc et al. (2011), involving X-ray crystallography, provided valuable information on intramolecular interactions and crystalline structure, which are crucial for understanding the compound's stability and reactivity (K. Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are vital for the practical application of benzamides. Studies such as those by Sharma et al. (2012) on the oxidative acylation and cyclization of benzamides underscore the compound's versatility and potential in synthetic chemistry (Satyasheel Sharma et al., 2012).

Wissenschaftliche Forschungsanwendungen

Radioiodinated Benzamides for Melanoma Imaging

Radioiodinated benzamides, specifically N-(2-diethylaminoethyl)benzamide derivatives, have been extensively researched for their potential in melanoma imaging. Studies have shown that specific derivatives exhibit high uptake and retention in melanoma tumors, suggesting their utility in planar scintigraphy and SPECT imaging of melanoma metastases. The structural modifications of these benzamides have been correlated with their melanoma uptake and tissue selectivity, providing insights into optimizing these compounds for better imaging capabilities and possibly radionuclide therapy applications. (Eisenhut et al., 2000), (Joyal et al., 2010).

Benzamides as Antifolate Agents

Benzamide derivatives have been explored for their antifolate properties, showing promise in cancer chemotherapy. The synthesis and biological evaluation of these compounds have indicated their potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway crucial for DNA synthesis in rapidly dividing cells. This mechanism suggests the utility of benzamide derivatives as antifolate agents, offering a pathway to develop new chemotherapeutic options. (Degraw et al., 1992).

Benzamides in Corrosion Inhibition

N-Phenyl-benzamide derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, highlighting a novel application of benzamides outside of biomedical research. By altering electron-withdrawing or -donating substituents on the benzamide ring, these compounds can significantly affect the inhibition efficiency, providing a chemical approach to protecting metals from corrosive damage. This research opens up potential industrial applications for benzamides in materials science and engineering. (Mishra et al., 2018).

Benzamides in Neurological Research

Benzamides have been investigated for their potential in neurological research, particularly in the modulation of metabotropic glutamate receptor subtype 5 (mGluR5). Positive allosteric modulators of mGluR5, such as certain benzamide derivatives, have shown promising results in preclinical models for the treatment of various neurological disorders, including schizophrenia. These findings suggest a therapeutic potential for benzamide derivatives in modulating neuronal signaling pathways relevant to cognitive and psychiatric conditions. (Kinney et al., 2005).

Wirkmechanismus

The mechanism of action of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” is not explicitly mentioned in the available literature. However, benzamide derivatives are known to exhibit various biological activities, which depend on their specific structures and functional groups .

Safety and Hazards

The safety and hazards associated with “N-(2-cyano-4,5-diethoxyphenyl)benzamide” are not explicitly mentioned in the available literature. However, it’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Zukünftige Richtungen

The future directions for the research and application of “N-(2-cyano-4,5-diethoxyphenyl)benzamide” could involve exploring its potential biological activities and therapeutic applications, given the known activities of other benzamide derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s chemical reactivity.

Eigenschaften

IUPAC Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-3-22-16-10-14(12-19)15(11-17(16)23-4-2)20-18(21)13-8-6-5-7-9-13/h5-11H,3-4H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJMVDGYMMOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-diethoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![4-fluoro-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B5599591.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5599631.png)

![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)

![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5599657.png)

![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)